2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety linked to a difluorophenyl group. The unique structural attributes of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the following steps:
Preparation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Formation of Pyrimidine Intermediate: The pyrimidine ring is prepared by reacting appropriate starting materials under conditions that promote cyclization and substitution.
Coupling Reaction: The piperidine and pyrimidine intermediates are coupled using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: Palladium catalysts, boron reagents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease processes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)benzene
- 2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)quinoline
Uniqueness
The uniqueness of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine lies in its specific structural features, such as the trifluoromethyl group and the piperidine moiety. These features confer unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5N3O/c18-12-1-2-14(19)11(9-12)10-25-7-4-13(5-8-25)26-16-23-6-3-15(24-16)17(20,21)22/h1-3,6,9,13H,4-5,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVGIPPCGCBMSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=C(C=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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